1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Suzuki-Miyaura coupling Site-selectivity Cross-coupling

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6) is a uniquely polarized nitroaromatic building block. Its 1-bromo-2-chloro-5-methoxy-3-nitro substitution pattern enables predictable, chemoselective diversification: the C–Br site undergoes Suzuki-Miyaura coupling >50-fold faster than C–Cl, while the retained chloro group and ortho-nitro activated bromine permit further orthogonal SNAr or cross-coupling reactions. This specificity is essential for constructing complex biaryl architectures and bioactive heterocyclic scaffolds (e.g., indoles, benzimidazoles), and it serves as a critical precursor for diphenyl ether herbicide analogs. Researchers requiring precise regio-control and reliable synthetic outcomes should select this specific isomer.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.47 g/mol
Cat. No. B7984402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-5-methoxy-3-nitrobenzene
Molecular FormulaC7H5BrClNO3
Molecular Weight266.47 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
InChIKeyAGALCFNGQFRMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6) for Precision Organic Synthesis: Structural and Reactivity Baseline


1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6, MF: C7H5BrClNO3, MW: 266.48) is a tetra-substituted halogenated nitroaromatic featuring bromo, chloro, methoxy, and nitro functional groups in a defined 1,2,3,5-substitution pattern . Its structure combines strong electron-withdrawing groups (nitro, bromo, chloro) with an electron-donating methoxy group, creating a polarized aromatic system amenable to regioselective transformations . The compound serves primarily as a building block in cross-coupling chemistry, particularly Suzuki-Miyaura reactions, and as a precursor for heterocyclic scaffolds via SNAr pathways [1].

Why Generic Halonitroarene Substitution Fails for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene-Based Syntheses


The 1,2,3,5-tetrasubstitution pattern of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene creates a unique orthogonality not found in simpler di- or tri-substituted analogs. Unlike generic halonitroarenes such as 1-bromo-2-chloro-4-nitrobenzene, the specific juxtaposition of bromo, chloro, nitro, and methoxy groups in this compound enables a predictable hierarchy of reactivity. This allows for chemoselective Suzuki-Miyaura coupling at the bromo position while retaining the chloro and nitro groups for subsequent orthogonal diversification [1]. Attempts to use isomeric alternatives (e.g., 1-bromo-3-chloro-2-methoxy-5-nitrobenzene, CAS 1215205-94-9) would yield fundamentally different regiochemical outcomes due to altered electronic and steric environments, thereby altering or derailing intended synthetic routes [2].

Quantitative Differentiation of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene Against Closest Analogs


Structural Determinants of Orthogonal Suzuki-Miyaura Site-Selectivity

The 1-bromo-2-chloro-5-methoxy-3-nitrobenzene scaffold provides a built-in orthogonal coupling handle. In Pd-catalyzed cross-coupling, the C–Br bond is significantly more reactive than the C–Cl bond. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, arylboronic acid, base, 80°C), bromoarenes generally couple with rate constants exceeding those of chloroarenes by a factor of ~10²–10³ [1]. This differential, combined with the ortho-nitro group activation, allows for exclusive coupling at the bromo site, preserving the chloro substituent for a subsequent, second orthogonal coupling or SNAr step. In contrast, a comparator such as 1,2-dichloro-5-methoxy-3-nitrobenzene (lacking bromine) would exhibit substantially slower and less selective initial coupling, requiring harsher conditions or specialized ligands to achieve comparable chemoselectivity [2].

Suzuki-Miyaura coupling Site-selectivity Cross-coupling Orthogonal reactivity

Enhanced Electrophilicity and SNAr Potential Due to Nitro Group Positioning

The compound contains a nitro group ortho to the bromine and para to the chlorine. In nucleophilic aromatic substitution (SNAr), nitro groups positioned ortho or para to a leaving group stabilize the intermediate Meisenheimer complex via resonance, dramatically accelerating substitution rates. A comparative analysis of nitro-substituted chlorobenzenes indicates that an ortho-nitro group increases the relative rate of methoxide substitution by a factor of ~10³ to 10⁴ compared to unactivated chlorobenzene [1]. In 1-bromo-2-chloro-5-methoxy-3-nitrobenzene, the ortho-nitro group specifically activates the adjacent bromo site for SNAr, while the para relationship to the chloro site provides a secondary, albeit less kinetically favorable, pathway [2]. A comparator like 1-bromo-3-chloro-4-methoxy-2-nitrobenzene (different substitution pattern) would exhibit a completely different activation profile, potentially leading to lower yields or mixtures of substitution products.

Nucleophilic aromatic substitution SNAr Electrophilicity Leaving group ability

Physicochemical Identity: Differentiating from Isomers via Predicted Thermodynamic Properties

Precise identification of the correct isomer is critical for reproducible chemistry. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS 1263376-18-6) exhibits a predicted boiling point of 334.6±37.0 °C and a predicted density of 1.737±0.06 g/cm³ . These values differ from its closest positional isomers, such as 1-bromo-3-chloro-2-methoxy-5-nitrobenzene (CAS 1215205-94-9), which has distinct predicted properties due to altered intermolecular interactions [1]. Procuring the correct isomer based on CAS number and verifying against predicted or measured physicochemical constants is essential, as the chemical behavior—particularly site-selectivity—is intimately linked to the exact substitution pattern. Incorrect isomer procurement would lead to irreproducible results and wasted resources.

Physicochemical properties Isomer differentiation Quality control Procurement specification

Optimal Research and Industrial Deployment Scenarios for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene


Stepwise Synthesis of Polyfunctionalized Biaryls via Orthogonal Suzuki-Miyaura Coupling

The compound is ideally suited for constructing complex biaryl architectures. In a first step, the bromo substituent undergoes selective Suzuki-Miyaura coupling with an arylboronic acid, leveraging the >50-fold kinetic preference for C–Br over C–Cl oxidative addition [1]. This yields a chloronitrobiphenyl intermediate. The retained chloro group can subsequently be engaged in a second, distinct cross-coupling (e.g., using more forcing conditions or a specialized ligand) or undergo SNAr to install a third diversity element, enabling efficient library synthesis of drug-like molecules [2].

Synthesis of Benzofused Heterocycles via Tandem SNAr-Cyclization Sequences

The ortho-nitro group activates the adjacent bromo site for nucleophilic aromatic substitution. Reaction with a suitable nucleophile (e.g., an amine, thiol, or alkoxide) under mild conditions leads to substitution of the bromine [1]. Subsequent reduction of the nitro group yields an aniline derivative, which can undergo in situ cyclization with the remaining chloro substituent to form indoles, benzimidazoles, or quinoxalines. This tandem sequence exploits the >10³-fold rate enhancement imparted by the ortho-nitro group for the initial SNAr step, ensuring a clean and high-yielding sequence [2].

Agrochemical Intermediate for Substituted Diphenyl Ether Herbicides

The structural motif of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene closely resembles fragments found in commercial diphenyl ether herbicides. The compound can serve as a direct precursor to these bioactive scaffolds. For instance, coupling the bromo position with a phenol derivative, followed by nitro reduction and further functionalization, provides a concise route to analogs of compounds like Oxyfluorfen [1]. The specific 1,2,3,5-substitution pattern is essential for achieving the correct geometry and electronic profile required for biological activity, making this specific isomer a required starting material [2].

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